

A Technical Guide to 1-Benzylxy-2-iodoethane: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **1-Benzylxy-2-iodoethane**

Cat. No.: **B1589486**

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Introduction

1-Benzylxy-2-iodoethane is a valuable bifunctional organic compound characterized by the presence of a benzylxy protecting group and a reactive iodo moiety. This structure makes it a versatile reagent and building block in complex organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its utility stems from the orthogonal reactivity of its two key functional groups: the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the benzyl ether provides a stable, yet readily cleavable, protecting group for a hydroxyl function. This guide provides an in-depth analysis of its core properties, a validated synthesis protocol, and a discussion of its applications, grounded in established chemical principles for researchers and drug development professionals.

Core Molecular and Physicochemical Properties

1-Benzylxy-2-iodoethane, also known as benzyl 2-iodoethyl ether, is a colorless to light yellow liquid under standard conditions.^[1] Its fundamental properties are crucial for its handling, reaction setup, and purification.

The molecular formula for **1-Benzylxy-2-iodoethane** is C₉H₁₁IO.^{[2][3][4][5]} This corresponds to a molecular weight of 262.09 g/mol .^{[2][3][4][5]}

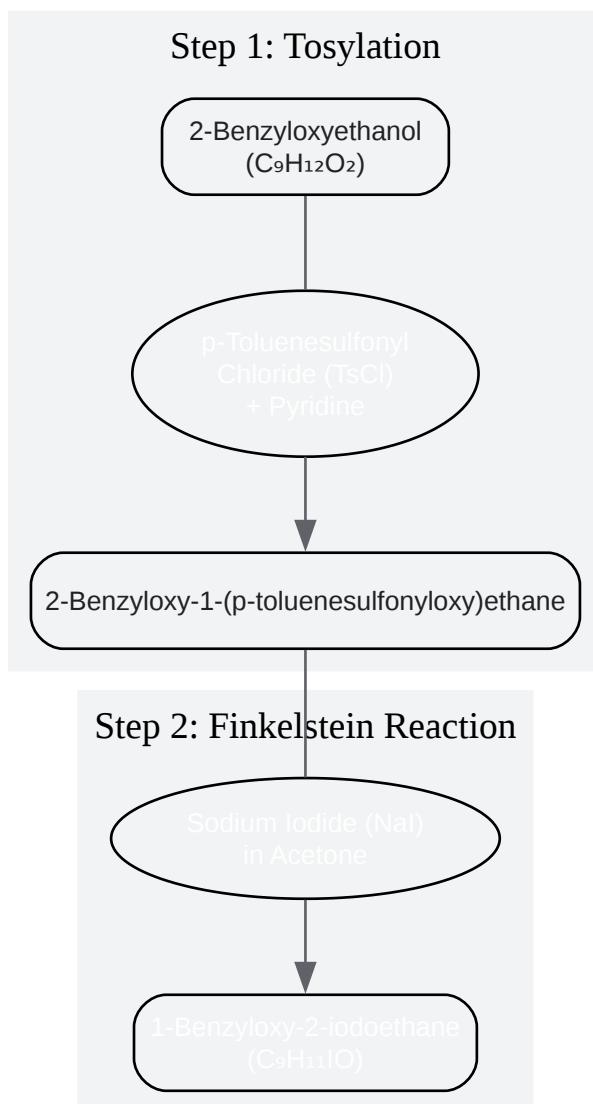
Property	Value	Source(s)
CAS Number	54555-84-9	[2][4]
Molecular Formula	C ₉ H ₁₁ IO	[2][3][4][5]
Molecular Weight	262.09 g/mol	[2][3][4][5]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	83-87 °C at 0.5 Torr	[2][5]
Density (Predicted)	1.598 ± 0.06 g/cm ³	[1][2]
Refractive Index (n ₂₀ /D)	1.578	[2][4]
Sensitivity	Light Sensitive	[1][2]

Synthesis and Reactivity

The synthesis of **1-Benzylxy-2-iodoethane** is most effectively achieved via a two-step process starting from commercially available 2-benzylxyethanol. This pathway ensures high yields and purity, which are critical for subsequent applications.

- Activation of the Hydroxyl Group: The primary alcohol of 2-benzylxyethanol is a poor leaving group. Therefore, it must first be converted into a more reactive functional group. A common and highly efficient method is its conversion to a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[6] The pyridine acts as a catalyst and scavenges the HCl byproduct.
- Nucleophilic Substitution (Finkelstein Reaction): The resulting tosylate, 2-benzylxy-1-(p-toluenesulfonyloxy)ethane, is an excellent substrate for an S_n2 reaction. Treatment with an iodide salt, such as sodium iodide (NaI), in a polar aprotic solvent like acetone facilitates the displacement of the tosylate group to yield the final product, **1-Benzylxy-2-iodoethane**. The precipitation of sodium tosylate in acetone drives the reaction to completion.

The primary reactivity of **1-Benzylxy-2-iodoethane** is dictated by the carbon-iodine bond. The iodide ion is an exceptional leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the benzylxyethyl moiety into various molecular scaffolds.



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Synthetic pathway for **1-Benzylxy-2-iodoethane**.

Applications in Research and Drug Development

The unique structure of **1-Benzylxy-2-iodoethane** makes it a valuable reagent in several areas:

- Organic Synthesis: It serves as a key building block for introducing a protected two-carbon hydroxyethyl chain.^[2] This is particularly useful in the synthesis of complex natural products and other organic molecules where a primary alcohol is required at a later stage. After the

carbon skeleton is assembled via nucleophilic substitution, the benzyl group can be readily removed by catalytic hydrogenation.

- Pharmaceutical Industry: In drug development, this compound is used to synthesize novel pharmaceutical compounds.[\[2\]](#) Its ability to link to nitrogen, oxygen, or sulfur nucleophiles allows for the creation of diverse libraries of potential drug candidates with varied therapeutic applications.
- Chemical Research: As a model compound, **1-Benzyl-2-iodoethane** is employed to study the kinetics and mechanisms of reactions involving alkyl halides.[\[2\]](#) This research helps in understanding the behavior of similar compounds and in the development of new synthetic methodologies.

Experimental Protocol: Nucleophilic Substitution with a Phenolic Nucleophile

This protocol details a representative S_N2 reaction using **1-Benzyl-2-iodoethane** to synthesize a benzyl-protected ether from a generic phenol. This self-validating system includes steps for reaction, workup, and purification.

Objective: To synthesize 4-(2-(benzyloxy)ethoxy)phenol.

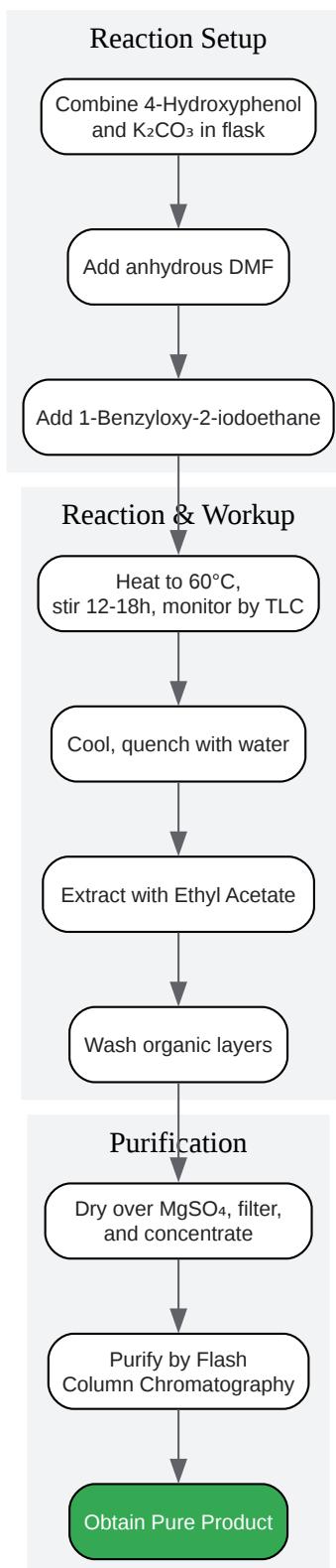
Materials:

- **1-Benzyl-2-iodoethane** (1.0 eq)
- 4-Hydroxyphenol (hydroquinone) (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyphenol and anhydrous potassium carbonate.
- Add anhydrous DMF via syringe to dissolve the reagents. Stir the mixture for 15 minutes at room temperature.
- Add **1-Benzylxy-2-iodoethane** dropwise to the stirring suspension.
- Reaction Execution: Heat the reaction mixture to 60°C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
- Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude product by flash column chromatography on silica gel to yield the pure product.



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Experimental workflow for a representative reaction.

Safety and Handling

1-Benzylxy-2-iodoethane is classified as a toxic substance and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[[7](#)]

GHS Hazard Classifications:[[3](#)]

- H301: Toxic if swallowed.
- H311: Toxic in contact with skin.
- H331: Toxic if inhaled.

Handling and Storage:

- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[[7](#)]
- Avoid inhalation of vapors and contact with skin and eyes.
- The compound is light-sensitive and should be stored in a tightly sealed, opaque container. [[1](#)][[7](#)]
- Recommended storage is in a cool, dry place, typically between 2-8°C.[[1](#)]
- In case of accidental exposure, seek immediate medical attention.[[7](#)]

References

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